Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving AC-SO3H, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
1H-pyrrolo[2,3-b]pyridines: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Biological Activity
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H13N3O2 and a molecular weight of approximately 231.25 g/mol. The presence of a cyclopropyl group and the pyrazolo[4,3-B]pyridine framework contributes to its distinctive chemical properties and biological activities.
The compound has been synthesized through various methods, often involving key steps that allow for the introduction of the cyclopropyl moiety alongside the carboxylate group. These modifications are believed to enhance its biological activity compared to other similar compounds that lack these features.
Biological Activity
Research indicates that compounds within the pyrazolo[4,3-B]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs). For instance, related pyrazolo compounds have shown IC50 values indicating potent inhibition against CDK2 and CDK9, suggesting a possible therapeutic role in cancer treatment .
- Psychopharmacological Effects : Some studies suggest that pyrazolo derivatives may exhibit psychopharmacological properties, potentially impacting neurological pathways and offering therapeutic benefits in mental health disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1234616-14-8 | 0.73 |
Ethyl 1H-indazole-3-carboxylate | 4498-68-4 | 0.67 |
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 15803-27-7 | 0.65 |
Methyl 1H-indazole-3-carboxylate | 295327-27-4 | 0.69 |
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | 1340553-59-4 | 0.65 |
The data indicates that while there are several related compounds, the unique combination of the cyclopropyl group with the pyrazolo[4,3-B]pyridine structure may enhance its biological activity compared to others.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, one study reported an IC50 value of approximately 0.36μM for CDK2 inhibition, indicating strong potential as a therapeutic agent in oncology .
- Mechanistic Insights : Investigations into the mechanism of action suggest that this compound may act by disrupting cell cycle progression through CDK inhibition, leading to apoptosis in cancer cells .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
DOZNXFPPJDVVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3 |
Origin of Product |
United States |
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